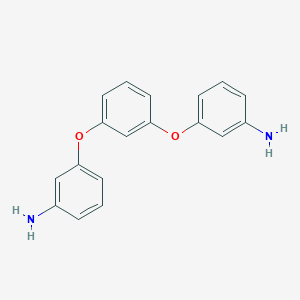

1,3-Bis(3-aminophenoxy)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[3-(3-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYOQYISDAQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065109 | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-07-5 | |

| Record name | 1,3-Bis(3-aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[m-phenylenebis(oxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aromatic Diamines in High Performance Polymer Science

Aromatic diamines are a fundamental class of monomers in the synthesis of high-performance polymers such as polyimides and polyamides. Their rigid aromatic structures are the primary contributors to the exceptional thermal stability and mechanical strength of the resulting polymers. chemicalbook.com The aromatic rings in the polymer backbone lead to high glass transition temperatures (Tg), enabling these materials to maintain their structural integrity at elevated temperatures, often exceeding 300°C. chemicalbook.com This characteristic is crucial for applications in demanding environments like those found in the aerospace, electronics, and automotive industries. chemicalbook.com

The amino groups on these molecules provide the reactive sites for polymerization, allowing for the formation of long, robust polymer chains. chemicalbook.com The specific geometry and connectivity of the diamine monomer significantly influence the final properties of the polymer. For instance, the introduction of flexible ether linkages, as seen in 1,3-Bis(3-aminophenoxy)benzene, can enhance the processability of otherwise intractable aromatic polymers by improving their solubility and lowering their melt viscosities, without substantially compromising their desirable thermal properties. mdpi.commdpi.com This balance of properties is a key driver for the extensive research and application of aromatic diamines in creating advanced materials.

Historical Development and Evolution of Research Perspectives on the Compound

The development of 1,3-Bis(3-aminophenoxy)benzene is intrinsically linked to the broader quest for high-performance polymers that began several decades ago. Early research, notably at institutions like NASA's Langley Research Center, focused on creating polymers that could withstand extreme temperatures and harsh conditions for aerospace applications. nasa.gov The initial synthesis of APB involved reactions such as the one between 1,3-difluorobenzene (B1663923) and an alkali metal salt of 3-aminophenol (B1664112). google.comgoogle.com Another common synthetic route involves the reduction of 1,3-bis(3-nitrophenoxy)benzene (B13770169). chemicalbook.com

Initially, the focus was on leveraging the thermal stability imparted by the aromatic rings. However, many of the early aromatic polymers were difficult to process due to their high melting points and poor solubility. This processing challenge shifted the research perspective towards designing monomers that could introduce flexibility into the polymer backbone. The incorporation of ether linkages and meta-catenation in the structure of APB was a significant step in this direction. Researchers found that by using APB as a comonomer, they could create more processable polyimides and polyamides. prepchem.comresearchgate.net This evolution in research perspective transformed APB from being just another aromatic diamine to a key "flexibilizing" and "processing-enhancing" agent in the synthesis of high-performance polymers.

Overview of Key Academic Research Trajectories for the Compound and Its Derivatives

Established Synthetic Pathways for this compound

A key method for synthesizing this compound involves the direct reaction of a di-substituted benzene (B151609) with an aminophenol salt. This approach leverages the principles of nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring.

The synthesis can be achieved through the reaction of 1,3-difluorobenzene (B1663923) with an alkali metal salt of 3-aminophenol (B1664112). google.comgoogle.com In this process, the aminophenoxide ion acts as the nucleophile, attacking the carbon atoms bonded to the highly electronegative fluorine atoms on the benzene ring. The reaction can proceed in a stepwise manner, forming the intermediate 1-(3-aminophenoxy)-3-fluorobenzene before the second substitution occurs to yield the final product. google.com

Historically, similar reactions using 1,3-dibromobenzene (B47543) were known, but they suffered from low reactivity and yields, particularly in the second substitution step, with reported yields around 65%. google.comepo.org The use of 1,3-difluorobenzene has been found to be a more successful approach, enabling a high-yield, one-step process. google.com

The efficiency of the nucleophilic aromatic substitution pathway is highly dependent on the reaction conditions. Key parameters that are optimized include temperature and the choice of the alkali metal salt.

The reaction temperature is a critical factor, with a preferred range between 150°C and 280°C. google.com This elevated temperature provides the necessary activation energy for the substitution to occur efficiently.

The choice of the alkali metal for the 3-aminophenol salt also plays a significant role. While individual sodium or potassium salts can be used, it has been discovered that a combination of both sodium and potassium salts of 3-aminophenol can significantly shorten the required reaction time. google.com This synergistic effect is a key process optimization. The reaction is typically carried out in the absence of a traditional catalyst, relying on the inherent reactivity of the substrates under optimized thermal conditions.

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Reactants | 1,3-Difluorobenzene, 3-Aminophenol Alkali Metal Salt | High-yield synthesis of this compound. | google.com |

| Temperature | 150-280 °C | Preferred range for efficient reaction. | google.com |

| Alkali Metal Salt | Combined use of Sodium and Potassium salts | Significantly shortens reaction time. | google.com |

An alternative and widely used synthetic route is the reduction of a dinitro precursor. This method involves the initial synthesis of 1,3-bis(3-nitrophenoxy)benzene (B13770169), which is then reduced to the target diamine compound.

This pathway involves the catalytic hydrogenation of 1,3-bis(3-nitrophenoxy)benzene. The dinitro compound is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere under pressure in the presence of a catalyst. chemicalbook.com The nitro groups are selectively reduced to amino groups, yielding this compound with high purity and yield.

A specific example of this process involves charging a hydrogenation kettle with 1,3-bis(3-nitrophenoxy)benzene, a 5% palladium on carbon catalyst, and ethanol. chemicalbook.com After purging the system with nitrogen and then hydrogen, the reaction proceeds under a hydrogen pressure of 2 MPa for approximately 8 hours. chemicalbook.com Following the reaction, the catalyst is filtered off, and the product is isolated by concentrating the filtrate, crystallization, and drying. This method has been reported to achieve yields as high as 94% with a purity of over 99%. chemicalbook.com

The success of the catalytic hydrogenation route hinges on the selection of an appropriate catalyst. Catalysts based on noble metals, particularly palladium and platinum, are highly effective for the reduction of aromatic nitro compounds. aidic.itunimi.it

Palladium on an activated carbon support (Pd/C) is a commonly employed and highly efficient catalyst for this transformation. chemicalbook.comresearchgate.net It offers high activity, allowing the reaction to proceed under relatively mild conditions, and excellent selectivity, minimizing side reactions. The performance of the catalyst is influenced by factors such as metal loading, the nature of the support, and the reaction conditions (temperature, pressure, and solvent). For the reduction of 1,3-bis(3-nitrophenoxy)benzene, a 5% Pd/C catalyst has demonstrated excellent performance, leading to high conversion and yield. chemicalbook.com The catalyst can be readily separated from the reaction mixture by filtration, which is advantageous for industrial processes. chemicalbook.com

Table 2: Catalytic Hydrogenation of 1,3-Bis(3-nitrophenoxy)benzene

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 1,3-Bis(3-nitrophenoxy)benzene | chemicalbook.com |

| Catalyst | 5% Palladium on activated carbon | chemicalbook.com |

| Solvent | Ethanol | chemicalbook.com |

| Pressure | 2 MPa | chemicalbook.com |

| Reaction Time | 8 hours | chemicalbook.com |

| Yield | 94% | chemicalbook.com |

| Purity (HPLC) | 99.2% | chemicalbook.com |

Catalytic Hydrogenation Routes

Advanced Synthetic Approaches and Reaction Optimization

The synthesis of this compound can be achieved through several routes, with the nucleophilic aromatic substitution (SNA_r) reaction being a prominent method. Another significant approach involves the reduction of a dinitro precursor. The optimization of these synthetic pathways is critical for maximizing yield, ensuring high selectivity, and developing economically viable production processes.

Strategies for Enhancing Reaction Yield and Selectivity

Two primary strategies have been explored for the synthesis of this compound, each with distinct advantages and optimization parameters for enhancing yield and selectivity.

One of the most effective methods involves the reaction of 1,3-difluorobenzene with an alkali metal salt of 3-aminophenol. sigmaaldrich.comgoogle.com This process can be driven to high yields, with reports of up to 87.9 mole% with respect to 1,3-difluorobenzene. google.com Key to achieving such high yields is the careful control of reaction conditions. The reaction temperature is a critical parameter, with a preferred range of 150 to 280 °C. sigmaaldrich.com The choice of the alkali metal salt also plays a significant role. While sodium and potassium salts are commonly used, it has been discovered that a combination of both sodium and potassium salts of 3-aminophenol can significantly shorten the reaction time. sigmaaldrich.com The molar ratio of the 3-aminophenol salt to 1,3-difluorobenzene is also a crucial factor, with a ratio of 2.1 or higher being preferable. google.com

Another well-established synthetic route is the reduction of 1,3-bis(3-nitrophenoxy)benzene. A robust method for this reduction utilizes hydrazine (B178648) in the presence of a Group 8-10 metal catalyst, such as ferric chloride, in an alcohol solvent. google.com This approach offers the advantage of not requiring a high-pressure reaction vessel. The yield of this reduction can be high, with reported purities of the final product reaching 97.7% and yields around 82.5%. google.com The reaction can be carried out in the presence of activated carbon, which aids in the process. google.com

| Synthetic Route | Key Optimization Parameters | Reported Yield |

| 1,3-difluorobenzene + 3-aminophenol salt | Reaction temperature (150-280 °C), combined use of sodium and potassium salts, molar ratio of reactants. sigmaaldrich.comgoogle.com | Up to 87.9% google.com |

| Reduction of 1,3-bis(3-nitrophenoxy)benzene | Choice of metal catalyst (e.g., ferric chloride), use of hydrazine, presence of activated carbon. google.com | ~82.5% google.com |

Solvent System Selection and Impact on Synthesis

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and purity of the final product in the synthesis of this compound.

In the synthesis from 1,3-difluorobenzene and 3-aminophenol, aprotic polar solvents are often employed. One such solvent is 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). google.com The use of an appropriate solvent helps to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction. The reaction is typically carried out under a nitrogen atmosphere to prevent the oxidation of the 3-aminophenol and the final product. google.com It is also crucial to minimize the presence of water, as it can lead to the formation of impurities. google.com

For the reduction of 1,3-bis(3-nitrophenoxy)benzene, lower aliphatic alcohols with one to four carbon atoms, such as methanol, are effective solvent systems. google.com These solvents are suitable for the reduction reaction using hydrazine and a metal catalyst. The choice of an alcohol solvent allows for relatively mild reaction conditions and simplifies the work-up procedure.

Industrial Scale-Up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

A primary consideration is the need to produce the monomer with a purity of at least 99.5% to be suitable for the synthesis of high molecular weight polyimides. google.com Impurities can act as chain terminators or create defects in the polymer structure, negatively impacting the final material's properties.

For the synthesis involving 1,3-difluorobenzene, the handling of this volatile and flammable reactant on a large scale requires specialized equipment and safety protocols. The process also generates inorganic salts as byproducts, which need to be efficiently removed and disposed of. google.com

In the case of the reduction of 1,3-bis(3-nitrophenoxy)benzene, while it avoids high-pressure equipment, the use of hydrazine, a toxic and potentially explosive reagent, necessitates stringent safety measures in an industrial setting. google.com

Purification Techniques and Purity Assessment for Research Applications

Achieving the high purity of this compound required for research applications, particularly in polymer synthesis, relies on effective purification techniques. The purity is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC). nih.govtcichemicals.comtcichemicals.com

Crystallization and Recrystallization Protocols

Crystallization and recrystallization are powerful techniques for purifying solid compounds like this compound.

A particularly effective protocol for obtaining high-purity APB-133 on an industrial scale involves the formation of its dihydrochloride (B599025) salt. google.com The crude APB-133 is first converted to its dihydrochloride salt (APB-HCl). This salt is then recrystallized from isopropyl alcohol. Finally, the purified APB-HCl is converted back to the free amine, this compound. This multi-step process is highly effective in removing impurities and achieving a purity of at least 99.5%. google.com

Another reported method for purification involves recrystallization from methanol. After the synthesis and initial work-up, the crude product can be dissolved in methanol, and the solution is then cooled to induce crystallization. The resulting crystals are filtered, rinsed with cold methanol, and dried under reduced pressure to yield the purified compound. google.com

| Recrystallization Method | Solvent(s) | Key Steps | Achieved Purity |

| Dihydrochloride Salt Formation | Isopropyl Alcohol | 1. Formation of APB-HCl. 2. Recrystallization of APB-HCl from isopropyl alcohol. 3. Conversion back to free APB. | ≥ 99.5% google.com |

| Direct Recrystallization | Methanol | 1. Dissolution in hot methanol. 2. Cooling to induce crystallization. 3. Filtration and drying. | 97.7% google.com |

Chromatographic Purification Methodologies (e.g., Column, Preparative HPLC)

For research applications requiring very high purity or for the separation of closely related impurities, chromatographic techniques are invaluable.

Column chromatography using silica (B1680970) gel is a common method for the purification of organic compounds. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compound through a column packed with silica gel. The different components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers a higher level of separation efficiency and is particularly useful for purifying small to medium quantities of a compound to a very high degree of purity. In Prep-HPLC, the crude sample is injected into a column containing a stationary phase (e.g., C18-functionalized silica). A mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is pumped through the column under high pressure. By carefully controlling the composition of the mobile phase (gradient elution), the components of the mixture can be separated with high resolution. The fractions containing the pure this compound are then collected. While highly effective, preparative HPLC is generally more expensive and has a lower throughput compared to crystallization methods, making it more suitable for research-scale purification.

Analytical Purity Evaluation for Monomer Quality of this compound

The quality of the this compound (APB-133) monomer is a critical determinant for the performance of the resulting high-performance polymers, such as polyimides. Rigorous analytical evaluation is therefore essential to ensure high purity and the absence of detrimental impurities. The primary methods for assessing the purity of APB-133 are High-Performance Liquid Chromatography (HPLC) and nonaqueous titration, often used in conjunction to provide a comprehensive quality profile. Commercial-grade APB-133 typically specifies a purity of 98.0% or greater. google.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful and widely adopted technique for the purity assessment of APB-133. It excels at separating the main compound from structurally similar impurities that may be present from the synthesis process. These impurities can include unreacted starting materials, byproducts, or products of side reactions.

Research Findings:

While specific, detailed HPLC method parameters for APB-133 are often proprietary and not publicly disclosed in detail, analysis of related compounds and general principles of reversed-phase HPLC for aromatic amines allow for an understanding of the typical approach. For instance, a study on the quality control of the related monomer 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) highlighted the utility of reversed-phase HPLC for quantitative analysis of the reaction mixture. A patent describing the synthesis of APB-133 from 1,3-bis(3-nitrophenoxy)benzene reported achieving a purity of 99.2% as determined by HPLC after purification. chemicalbook.com Another patent indicates that after purification, a purity of 99.8% by HPLC is attainable. analytica.de

The separation is typically achieved using a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector. The purity is determined by calculating the area percentage of the main peak corresponding to APB-133 relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Data for this compound

| Sample Source | Reported Purity | Analytical Method | Reference |

| Commercial Grade | ≥98.0% | HPLC, Titration | google.comvwr.com |

| Post-Synthesis Purification | 99.2% | HPLC | chemicalbook.com |

| Purified Product | 99.8% | HPLC | analytica.de |

This table is for illustrative purposes and combines data from commercial suppliers and patent literature.

Titrimetric Methods: Nonaqueous Titration

Nonaqueous titration is a classic and reliable method for determining the assay of basic compounds like the aromatic diamine APB-133. Since aromatic amines are typically very weak bases in water, the titration is performed in a non-aqueous solvent to enhance their basicity and achieve a sharp, discernible endpoint.

Research Findings:

The standard procedure involves dissolving the APB-133 sample in a suitable non-aqueous solvent, commonly glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid. The endpoint can be detected either visually, using an indicator like crystal violet, or potentiometrically, by monitoring the change in potential with a suitable electrode system. The amine groups of APB-133 act as proton acceptors, and the amount of titrant consumed is directly proportional to the amount of the diamine present. This method is excellent for quantifying the total base content, which is a direct measure of the monomer's purity.

Table 2: General Parameters for Nonaqueous Titration of Aromatic Diamines

| Parameter | Description |

| Analyte | This compound |

| Solvent | Glacial Acetic Acid |

| Titrant | Perchloric Acid (HClO₄) in Glacial Acetic Acid (typically 0.1 N) |

| Endpoint Detection | - Visual: Crystal Violet indicator (color change) - Instrumental: Potentiometric titration |

This table outlines a general procedure for the nonaqueous titration of aromatic amines.

Spectroscopic and Thermal Analysis

While HPLC and titration are the primary quantitative methods for purity, other analytical techniques are crucial for structural confirmation and thermal property assessment, which are also indicators of quality.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical identity of the monomer by identifying its characteristic functional groups. For APB-133, key absorption bands would include N-H stretching vibrations of the primary amine groups, C-O-C stretching of the ether linkages, and various bands corresponding to the aromatic rings. The absence of impurity-related peaks (e.g., nitro groups from starting materials) provides qualitative evidence of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of APB-133, confirming the arrangement of protons and carbon atoms. The integration of signals in the ¹H NMR spectrum can also serve as a semi-quantitative measure of purity by comparing the signals of the main compound to those of impurities.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of APB-133 (292.34 g/mol ). vwr.comnist.gov The fragmentation pattern can also help in identifying the structure of the molecule.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and melting range of the monomer. A sharp melting point at approximately 107-109°C is indicative of high purity. A broad melting range, on the other hand, suggests the presence of impurities.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the monomer. For a high-quality monomer, there should be no significant weight loss until the decomposition temperature is reached.

By employing a combination of these chromatographic, titrimetric, spectroscopic, and thermal analysis techniques, a comprehensive evaluation of the purity and quality of the this compound monomer can be achieved, ensuring its suitability for the synthesis of high-performance polymers.

This compound as a Key Monomer in Polymer Synthesis

This compound (APB) is a significant diamine monomer utilized in the creation of high-performance polymers. chemicalbook.com Its unique chemical structure, featuring flexible ether linkages, contributes to the processability of the resulting polymers without significantly compromising their thermal stability. csic.es This monomer is a crucial component in the synthesis of various polymers, including polyimides, poly(ether ether ketone amide)s, and has been incorporated into polyurethane coatings. chemicalbook.comresearchgate.netspecialchem.com

Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. google.com The synthesis of polyimides using this compound typically proceeds through a two-step process, although direct polycondensation methods are also employed. google.comtitech.ac.jp

The most common method for synthesizing polyimides from this compound involves a two-step process. google.comtitech.ac.jp The initial step is the formation of a poly(amic acid) precursor. This is achieved through the reaction of the diamine, this compound, with a dianhydride in a polar aprotic solvent at ambient or slightly elevated temperatures. google.com

The subsequent step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. google.com This can be accomplished through thermal treatment or by using chemical dehydrating agents. google.com The thermal imidization process typically involves heating the poly(amic acid) film in a stepwise manner to ensure complete conversion and removal of the solvent. titech.ac.jp For instance, a common heating protocol involves drying at 80°C, followed by incremental increases in temperature up to 300°C in a vacuum oven. titech.ac.jp This two-stage procedure allows for the formation of a soluble and processable poly(amic acid) intermediate before conversion to the final, often insoluble, polyimide. google.com

A series of polyimides have been synthesized from a derivative of this compound, namely 1,3-Bis(3-aminophenoxy-4'-benzoyl)benzene, and various commercial dianhydrides via this conventional two-step process. titech.ac.jp The resulting polyimides demonstrated low glass-transition temperatures while maintaining high thermal stability. titech.ac.jp

Table 1: Inherent Viscosities of Poly(amic acid)s from 1,3,3'-BABB and Various Dianhydrides

| Dianhydride | Inherent Viscosity (dL/g) |

|---|---|

| PMDA | 0.85 |

| ODPA | 0.92 |

| BTDA | 0.88 |

| s-BPDA | 0.79 |

| BPADA | 1.02 |

Source: titech.ac.jp

While the two-step method is prevalent, direct polycondensation methods, also known as one-step high-temperature synthesis, can also be used to produce polyimides from this compound. oatext.com This method involves reacting the diamine and dianhydride at elevated temperatures in a high-boiling solvent, such as N-methyl-2-pyrrolidone (MP), often in the presence of a catalyst. oatext.comtandfonline.com This approach directly yields the polyimide without the isolation of the poly(amic acid) intermediate. oatext.com

Research has shown that polyimide films obtained through the one-step method can exhibit greater stability against thermal destruction compared to those produced by the two-step method. oatext.com

The conditions under which polymerization occurs have a significant impact on the molecular weight and structure of the resulting polyimides. Factors such as monomer stoichiometry, reaction temperature, and the presence of end-capping agents are crucial in controlling the final polymer properties. vt.edumdpi.com

For instance, controlling the molecular weight of polyimides is often achieved by creating a stoichiometric imbalance between the diamine and dianhydride monomers and using a monofunctional reagent, such as phthalic anhydride (B1165640), to cap the polymer chains. vt.edumdpi.com This technique allows for the production of polymers with a targeted molecular weight range, which is essential for achieving desirable processing characteristics, particularly for melt-processable polyimides. vt.edumdpi.com For example, polyimides with a number-average molecular weight (Mn) in the range of 20,000-30,000 g/mol have been shown to exhibit appropriate melt viscosities and good melt stability. vt.edu

The reaction temperature and imidization process also play a critical role. In the two-step method, the thermal imidization protocol, including the final curing temperature and duration, can influence the degree of imidization and the potential for crosslinking. oatext.com For example, thermal treatment at temperatures around 300°C can lead to chemical structurization of the polymer chains. oatext.com The choice of solvent and reaction time are also important parameters that affect the polymerization kinetics and the final molecular weight of the polyimide. google.com

This compound can also serve as a monomer in the synthesis of poly(ether ether ketone amide)s (PEEKAs). These polymers are synthesized through low-temperature solution polymerization of a diamine with aromatic diacid chlorides. researchgate.net In one study, a novel aromatic diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, which is structurally related to APB, was reacted with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) to produce a new series of PEEKAs. researchgate.net

The polymerization was carried out in N-methyl-2-pyrrolidone (NMP) at a low temperature (5–10°C) and then stirred at room temperature. researchgate.net The resulting polyamides were obtained in good yields with moderate-to-high molecular weights, as indicated by their inherent viscosities ranging from 0.52 to 0.96 dL/g. researchgate.net These PEEKAs were found to be amorphous and soluble in polar aprotic solvents like NMP, N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). researchgate.net

Table 2: Inherent Viscosity of Poly(ether ether ketone amide)s

| Diacid Chloride Composition (IPC:TPC) | Inherent Viscosity (dL/g) |

|---|---|

| 100:0 | 0.96 |

| 75:25 | 0.82 |

| 50:50 | 0.65 |

| 25:75 | 0.58 |

| 0:100 | 0.52 |

Source: researchgate.net

This compound is utilized as a reactive monomer in the formulation of polyurethane coatings. chemicalbook.com This aromatic diamine acts as a raw material for thermosetting resins, contributing to properties such as excellent heat resistance and flexibility. specialchem.com

The synthesis of polyurethanes can involve reacting amino-terminated oligomers with other monomers. google.com While specific details on the direct incorporation of this compound into polyurethane coatings are limited in the provided results, its nature as a diamine makes it a suitable candidate for reaction with isocyanates to form urea (B33335) linkages within a polyurethane-urea system. These systems are known for their robust thermal and mechanical properties. bohrium.com The flexible ether linkages in APB can enhance the flexibility of the resulting coating. specialchem.com

Application as a Curing Agent in Epoxy Resin Systems

This compound serves as a critical component in the formulation of thermosetting resins, particularly as a curing agent for epoxy systems. specialchem.com Its function is to cross-link the epoxy prepolymer chains, forming a rigid, three-dimensional network. The properties of the final cured epoxy are significantly influenced by the structure of the curing agent.

Multiscale simulations have been employed to investigate the curing process of epoxy resins using APB, often referred to as DABPB in these studies, and to compare its performance against other aromatic diamines like m-phenylenediamine (B132917) (mPDA). mdpi.comnih.gov These studies reveal that the longer, more flexible structure of APB leads to the formation of a more uniform network architecture with greater chain mobility. mdpi.comnih.gov This uniformity is in contrast to the dense, more heterogeneous network produced by shorter, more rigid curing agents like mPDA. mdpi.comnih.gov

The practical consequence of this network structure is a distinct trade-off between stiffness and toughness. While the dense network formed by mPDA results in enhanced stiffness, the more mobile network created by APB imparts superior toughness to the cured epoxy resin. mdpi.comnih.gov This makes APB an excellent choice for applications where durability and resistance to fracture are paramount. By strategically using APB as a curing agent, engineers can precisely control the crosslink density and, consequently, the mechanical performance of the final epoxy material. mdpi.comnih.gov

| Curing Agent | Network Structure | Resulting Mechanical Property |

| This compound (APB/DABPB) | Uniform, greater chain mobility | Improved Toughness |

| m-phenylenediamine (mPDA) | Dense, heterogeneous | Enhanced Stiffness |

| Data derived from multiscale simulation studies comparing curing agents. mdpi.comnih.gov |

Copolymers and Terpolymers Derived from the Compound

The incorporation of this compound as a comonomer is a key strategy for designing advanced polymers with tailored properties. Its flexible structure disrupts the rigidity often associated with aromatic polymer backbones, enhancing solubility and processability without significantly compromising thermal properties.

The introduction of APB into polymer chains, particularly polyimides and aramids, is a well-established method for enhancing their processability. nasa.govnasa.gov Homopolymers that are otherwise intractable and difficult to process can be made soluble and melt-processable by copolymerizing them with APB. nasa.govnasa.gov The ether linkages in the APB monomer impart flexibility to the polymer backbone, which is crucial for achieving desired characteristics. specialchem.com

This design strategy allows for the creation of copolymers with a unique and tunable combination of properties. By incorporating APB, researchers can precisely adjust characteristics such as glass transition temperature (Tg), melting temperature (Tm), melt viscosity, and toughness. nasa.govnasa.gov For instance, novel aramid copolymers synthesized using an isomer of APB have demonstrated high solubility in organic solvents even at high molecular weights (exceeding 150 kDa), enabling the fabrication of exceptionally thin, transparent, and high-strength films. mdpi.com The flexibility introduced by the APB moiety is directly responsible for this enhanced solution processability. mdpi.com This approach of using flexible diamines like APB allows for the development of high-performance materials suitable for a range of applications, including adhesives, composite matrices, moldings, and coatings. nasa.govnasa.gov

The properties of copolymers derived from APB are highly dependent on the relative amounts of the constituent monomers. Research has shown that by simply altering the ratio of APB to other diamines in a polyimide backbone, a wide spectrum of material properties can be achieved. nasa.govnasa.gov This allows for fine-tuning the final polymer to meet the specific demands of an application, whether it requires lower melt viscosity for resin transfer molding or higher toughness for composite applications. nasa.gov

This compound and its derivatives are integral to the development of complex, multi-component polymer systems. These systems leverage the interactions between different monomers to achieve properties that are not attainable with simpler copolymers. For example, poly(urethane-imide) copolymers (PUICs) have been synthesized using a dianhydride derived from a related phenoxybenzene structure, along with other aromatic diamines and poly(propylene glycol). bohrium.com These multiblock copolymers contain distinct hard (imide) and soft (urethane) segments, and their properties can be further modified by cross-linking, with the structure of the cross-linking agent influencing the final characteristics. bohrium.com

Another example is the creation of quaternary copolymerized polyimides from a mixture of two distinct dianhydrides and two different flexible diamines. expresspolymlett.com This approach results in a complex polymer architecture, described as having a semi-interpenetrating or interpenetrating network structure, which provides an excellent balance of processability and thermal stability. expresspolymlett.com Furthermore, in epoxy systems, APB can be used in mixed curing systems with other diamines, such as mPDA, to create a multi-component network where the ratio of the curing agents dictates the final balance of stiffness and toughness. mdpi.comnih.gov

Molecular Weight Control and End-Group Functionalization in Polymerization

Controlling the molecular weight and the nature of the polymer chain ends is crucial for tailoring the processing characteristics and final properties of polymers derived from this compound.

A primary strategy for controlling the molecular weight of polyimides is to offset the stoichiometric ratio of the diamine and dianhydride monomers and use a monofunctional reagent to cap the chain ends. vt.edu For instance, in the synthesis of semicrystalline polyimides based on an APB isomer, the stoichiometry was offset in favor of the diamine, and phthalic anhydride was used as a non-reactive end-capper. vt.edu This method successfully produced polymers within a targeted number-average molecular weight () range of 20,000-30,000 g/mole . vt.edu

This precise control over molecular weight is critical for achieving desirable melt viscosity and stability. vt.edu If the polymer chains are not properly end-capped, the viscosity can increase rapidly at high processing temperatures (e.g., 430°C), which is attributed to side reactions involving terminal amine groups. vt.edu This uncontrolled increase in viscosity can inhibit processes like recrystallization from the melt. vt.edu In other systems, such as the synthesis of high-strength aramid copolymers, controlling the purity of the monomers and the reaction environment (e.g., moisture control) allows for the maximization of the degree of polymerization, leading to very high molecular weights. mdpi.com

Furthermore, the polymer chains can be terminated with reactive end-cappers. This functionalization allows the resulting oligomers to undergo subsequent curing reactions. Examples of reactive end-cappers used in APB-containing polyimides include 4-phenylethynyl phthalic anhydride (PEPA) and nadic anhydride. nasa.govnasa.gov These reactive end groups provide a pathway for cross-linking, which enhances the thermal stability and solvent resistance of the final material. nasa.govnasa.gov

| Strategy | Purpose | Example Reagents | Resulting Polymer Characteristic |

| Stoichiometric Offset & Non-Reactive End-capping | Control molecular weight, improve melt stability | Phthalic Anhydride | Controlled (e.g., 20-30k g/mole ), stable melt viscosity |

| Reactive End-capping | Introduce cross-linking sites | 4-phenylethynyl phthalic anhydride (PEPA), Nadic Anhydride | Enhanced thermal stability and solvent resistance after curing |

| Data derived from studies on polyimide synthesis. nasa.govnasa.govvt.edu |

End-Capping Reactions for Thermal and Melt Stability

In the synthesis of high-performance polymers, particularly polyimides, achieving a balance between excellent thermal stability and processability is a primary objective. While the incorporation of flexible monomers like this compound (APB) into the polymer backbone enhances processability by lowering melt viscosity, the chain ends can remain reactive, potentially leading to instability during high-temperature processing. nasa.gov End-capping is a critical technique used to control molecular weight and terminate the polymer chains with specific functional groups, thereby enhancing both thermal and melt stability. tandfonline.comgoogle.com This process can involve either non-reactive groups that impart stability or reactive groups that allow for subsequent crosslinking to form a highly stable network. tandfonline.comresearchgate.net

The introduction of APB into a polyimide backbone makes the polymer more processable, which is a prerequisite for many advanced applications. nasa.gov For instance, copolymers containing APB can be processed at lower pressures (200 psi and below) and exhibit long-term melt stability for several hours at temperatures as high as 390°C. nasa.govnasa.gov This enhanced processability is often leveraged in conjunction with end-capping strategies to produce materials with superior performance profiles.

Non-Reactive End-Capping

A common strategy to improve the melt stability of polyimides is to end-cap the polymer chains with a non-reactive or inert group. Phthalic anhydride is a widely used end-capping agent for this purpose. nasa.govresearchgate.netepa.gov In this reaction, the anhydride group of phthalic anhydride reacts with the terminal amine groups of the poly(amic acid) precursor or the amine-terminated polyimide oligomer. The subsequent thermal imidization converts the chain end to a stable, non-reactive phthalimide (B116566) group.

This termination prevents further polymerization or undesirable side reactions at the chain ends when the polymer is held at high temperatures in the melt, which could otherwise lead to uncontrolled increases in molecular weight, viscosity, and eventual gelation. Research has demonstrated that polyimides with phthalimide end-groups exhibit significantly higher thermal stability compared to samples with reactive amine end-groups. researchgate.net Semicrystalline polyimides based on the APB isomer 1,3-bis(4-aminophenoxy)benzene (TPER) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), when end-capped with phthalic anhydride, show excellent thermal stability with a glass transition temperature (Tg) around 210°C and a melting temperature (Tm) of 395°C. researchgate.netvt.edu The quantitative end-capping of the chains is crucial for achieving the desired melt viscosity and good melt stability. vt.edu

| Polymer System | End-Capper | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Finding | Reference |

|---|---|---|---|---|---|

| TPER / BTDA | Phthalic Anhydride | ~230°C | 360°C & 416°C | End-capping improves thermal stability, leading to a material with multiple melting endotherms. | epa.gov |

| TPER / BPDA | Phthalic Anhydride | ~210°C | 395°C | The end-capped polymer displayed excellent thermal stability and recrystallization ability after being melted at 430°C. | researchgate.netvt.edu |

| ODPA / 6FAPB-DDS | Phthalic Anhydride | 306°C | N/A (Amorphous) | Incorporation of asymmetric dianhydrides and end-capping resulted in high Tg and good solubility. | researchgate.net |

Reactive End-Capping for Crosslinking

An alternative and powerful approach is to use reactive end-capping agents. These agents introduce functional groups at the polymer chain ends that can undergo thermally induced, addition-type polymerization (curing) at elevated temperatures without the evolution of volatile byproducts. tandfonline.com This process transforms the processable, thermoplastic oligomers into a crosslinked thermoset network, which dramatically increases the glass transition temperature, service temperature, and solvent resistance of the final material.

Ethynyl and phenylethynyl groups are prominent examples of reactive functionalities used for this purpose. tandfonline.commdpi.com Oligomers end-capped with these groups can be processed at a lower temperature where they exhibit good flow, and are subsequently cured at a higher temperature (typically >300°C) to form a highly stable network. kpi.ua For example, polyimide oligomers prepared from this compound and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride were end-capped with various reactive groups, including 3-aminophenylethyne. tandfonline.com These oligomers displayed initial Tgs between 95 and 145°C, making them soluble and processable, and underwent exothermic polymerization between 225 and 420°C. The cured resins showed 5% weight loss temperatures near 530°C in air, demonstrating excellent thermal stability. tandfonline.com

The curing temperature and the properties of the resulting network can be tuned by altering the structure of the end-capper. For instance, substituting phenylethynyl phthalic anhydride (PEPA) end-cappers with electron-withdrawing groups can lower the cure temperature and increase the rate of cure. kpi.ua Cured resins from PEPA-capped oligomers have achieved Tgs as high as 405°C and exhibit good thermo-oxidative stability at 371°C. kpi.ua This approach allows for the fabrication of void-free components with thermal stabilities comparable to high molecular weight linear polyimides, but with significantly improved processability. tandfonline.com

| Backbone Monomers | End-Capper | Initial Tg (Uncured) | Cure Exotherm Max. | Final Tg (Cured) | 5% Weight Loss Temp. (Td5) | Reference |

|---|---|---|---|---|---|---|

| 6FDA / p-PDA | 4-(Phenylethynyl)phthalic anhydride (PEPA) | Not Specified | >350°C | up to 405°C | Not Specified | kpi.ua |

| 6FDA / APB | 3-Aminophenylethyne | 95-145°C | 225-420°C | Not Specified | ~530°C (in air) | tandfonline.com |

| BPDA / 3,3'-DABP | Phenylethynyl group | Not Specified | ~370°C | >400°C | Not Specified | mdpi.com |

| Silicon-containing diamine / Dianhydride | m-Aminophenylacetylene | Not Specified | Not Specified | Not Specified | 454°C (cured) | bohrium.comresearchgate.net |

Advanced Materials Science: Performance and Applications

High-Performance Polyimides and Their Application Domains

Polyimides are a class of polymers known for their exceptional thermal, chemical, and mechanical properties. dakenchem.com As a special engineering material, polyimides are widely used in demanding fields such as aviation, aerospace, and microelectronics. dakenchem.com The incorporation of 1,3-Bis(3-aminophenoxy)benzene into the polyimide backbone is a strategy to enhance processability without significantly compromising thermal stability. titech.ac.jpnasa.gov The flexible ether linkages in APB lower the glass transition temperature and melt viscosity of the polyimides, making them more amenable to processing techniques. titech.ac.jpnasa.gov

Polyimides derived from APB can be synthesized through a conventional two-step process involving the reaction of the diamine with various aromatic tetracarboxylic dianhydrides. titech.ac.jp The choice of dianhydride allows for the tailoring of the final properties of the polyimide. For instance, reacting APB with different dianhydrides yields polyimides with varying thermal and mechanical characteristics. titech.ac.jp

Aerospace and Defense Components

The outstanding thermal stability and robust mechanical properties of polyimides make them suitable for use in the aerospace and defense industries. titech.ac.jpdakenchem.com Polyimides formulated with this compound are utilized in applications such as aircraft parts and other components where high-temperature resistance is critical. titech.ac.jpmitsuifinechemicals.com The ability of these materials to withstand extreme temperature ranges, from as low as -200°C to over 300°C, makes them reliable for the harsh environments encountered in aerospace applications. dakenchem.com

Microelectronics and Advanced Electrical Insulators

In the field of microelectronics, materials with high insulation performance and low dielectric constants are essential. dakenchem.com Polyimides based on this compound exhibit favorable dielectric properties, making them excellent candidates for advanced electrical insulators. mitsuifinechemicals.com These materials are used in flexible circuits and as moisture barriers for electronic components. chemicalbook.com The low moisture absorption of these polyimides, in some cases as low as 0.1% by weight, is a significant advantage in protecting sensitive electronic parts from environmental humidity. chemicalbook.com

Heat-Resistant Resin Systems

This compound is a fundamental raw material for thermosetting resins that require excellent heat resistance. specialchem.comspecialchem.comspecialchem.com The incorporation of APB into polyimide structures results in polymers with high thermal stability. google.com The thermal properties of polyimides derived from APB and various dianhydrides have been extensively studied. The glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state, and the thermal decomposition temperature are key indicators of heat resistance.

Table 1: Thermal Properties of Polyimides Derived from this compound (APB) and Various Dianhydrides

| Dianhydride | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (°C) |

|---|---|---|

| HQDPA | 190°C | >500°C |

| TPER | 210°C | - |

| ODPA | 211°C | - |

| BTDA | 217°C | - |

| s-BPDA | 220°C | - |

Data sourced from multiple research studies. titech.ac.jpvt.edumdpi.com

Adhesives and Coatings Research and Development

The inherent properties of this compound also make it a valuable component in the formulation of high-performance adhesives and coatings. specialchem.com

Formulation of Adhesive Polyimide Resins

Thermosetting resins made from this compound are noted for their excellent adhesive properties. specialchem.comspecialchem.com It is a key raw material for adhesive polyimide resins. google.com Research into melt-processable semicrystalline polyimide adhesives has utilized a derivative, 1,3-bis(4-aminophenoxy)benzene (B160649) (TPER), in combination with dianhydrides to create high-strength adhesives. vt.edu These adhesives have shown high lap-shear strengths when bonding materials like titanium alloys, demonstrating their potential for demanding structural applications. vt.edu The durability studies on these adhesives have shown significant stability at elevated temperatures over extended periods. vt.edu

Table 2: Lap-Shear Strength of a TPER-based Polyimide Adhesive on Ti-6Al-4V Alloy

| Test Temperature | Lap-Shear Strength (psi) |

|---|---|

| Room Temperature | >6000 |

| 177°C | ~4000 |

| 232°C | ~3000 |

Data represents performance after aging at the respective test temperatures. vt.edu

Role in High-Performance Coating Systems

This compound is a key monomer in the synthesis of high-performance polymers, particularly polyimides and other thermosetting resins, which are valued for their use in advanced coating systems. specialchem.comspecialchem.com These polymers are noted for their exceptional thermal stability, flexibility, and adhesive characteristics. specialchem.com

Polyimides derived from APB are utilized in applications demanding high heat resistance. google.com The incorporation of APB into polymer backbones imparts flexibility, a crucial attribute for coatings subjected to mechanical stress or thermal cycling. Furthermore, APB-based resins are foundational materials for thermosets that provide robust performance in demanding environments. specialchem.comspecialchem.com The compound's structure, featuring ether linkages, contributes to the flexibility and processability of the resulting polymers, making them suitable for various coating applications.

Interfacial Adhesion Mechanisms in Polymer Systems

The adhesive properties of polymers derived from this compound are a significant area of research. specialchem.com Studies have investigated the adhesion of polyimides containing APB to various substrates, including metals and glass. For instance, atomistic modeling has been used to explore the adhesion behavior of a polyimide monomer, composed of 3,3′4,4′-biphenyl tetracarboxylic dianhydride (BPDA) and this compound, on a silica (B1680970) glass surface. mdpi.com These simulations help in understanding the fundamental interactions at the polymer-substrate interface. mdpi.com

In practical applications, a polyimide based on 1,3-bis(4-aminophenoxy)benzene and BPDA has been studied as a high-temperature structural adhesive for titanium alloys. vt.edu Research has shown that strong interfacial bonds can be achieved, with lap-shear strengths exceeding 6000 psi at room temperature. vt.edu The durability of these adhesive bonds has been demonstrated under various aging and testing temperatures, highlighting the robustness of the polymer system. vt.edu The excellent adhesive properties are attributed in part to the chemical structure of the diamine monomer, which facilitates strong interactions with the substrate. specialchem.com

Composite Materials and Reinforcement Strategies

The resulting composites are suitable for applications where high strength and resistance to extreme temperatures are required. The flexibility imparted by the ether linkages in APB contributes to the toughness and durability of the composite material, preventing premature failure under mechanical or thermal stress.

Specialized and Emerging Materials Applications

The versatility of this compound extends to several specialized and emerging fields in materials science, including magnetoelectric composites, piezopolymers, and potentially drug delivery systems and corrosion inhibition.

Magnetoelectric Composites and Piezopolymers

In the realm of smart materials, this compound plays a crucial role in the development of high-temperature piezopolymers for magnetoelectric applications. scientific.netresearchgate.net Piezoelectricity in amorphous polymers like polyimides arises from the orientation of molecular dipoles. scientific.net To enhance the performance of these materials, copolyimides have been synthesized. researchgate.netmdpi.com

One such strategy involves the reaction of 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) with a mixture of two diamines: 1,3-Bis-2-cyano-3-(3-aminophenoxy) phenoxybenzene, which provides good piezoelectric behavior, and this compound, which contributes excellent mechanical properties. scientific.netresearchgate.netmdpi.com By combining these monomers, researchers have been able to create copolyimides that balance piezoelectric response with mechanical robustness. scientific.netresearchgate.net These materials are then used to fabricate laminate composites with magnetostrictive materials, resulting in magnetoelectric sensors and actuators with improved performance at elevated temperatures. scientific.netresearchgate.netmdpi.comresearchgate.net

A study on such a laminate composite, using a 50-50% mixture of the two diamines, demonstrated both good piezoelectric and mechanical performance, making the resulting copolymer a suitable piezoelectric element for magnetoelectric devices at room temperature.

Potential in Drug Delivery Systems (Polymeric Micelles)

While direct studies on this compound in drug delivery are not prevalent, the broader class of polymers to which it belongs, polyimides, has been explored in the context of polymeric micelles for drug delivery. nih.gov Polymeric micelles are nanosized core-shell structures that can encapsulate poorly water-soluble drugs, enhancing their solubility and enabling targeted delivery. nih.gov Given the biocompatibility and tunable properties of polyimides, there is potential for APB-based polymers to be functionalized and formulated into polymeric micelles for therapeutic applications, although this remains an area for future research. nih.govpolyacs.org

Studies in Corrosion Inhibition (referencing related amine derivatives)

The amine functional groups present in this compound suggest its potential as a corrosion inhibitor. Research on related amine derivatives has shown their effectiveness in protecting metals from corrosion. For example, studies on various amine derivatives have demonstrated their ability to adsorb onto metal surfaces and form a protective film, thereby inhibiting corrosion in acidic environments. rsc.org

Advanced Functional Materials with Tunable Properties

The diamine monomer this compound (APB), also known as resorcinol (B1680541) bis(3-aminophenyl) ether, is a crucial building block in the synthesis of high-performance polymers, particularly polyimides and other related copolymers. specialchem.comchemicalbook.com Its unique chemical structure, featuring flexible ether linkages and a meta-catenated benzene (B151609) ring, imparts desirable characteristics to the resulting polymers, including enhanced processability, good solubility, and excellent thermal stability. vt.eduspecialchem.com The true value of APB in advanced materials science lies in its ability to create functional materials with properties that can be precisely tuned by copolymerizing it with various other monomers. nasa.gov

The incorporation of APB into a polymer backbone allows for the systematic modification of material properties. By adjusting the ratio of APB to other diamines or by selecting different dianhydrides, researchers can create a spectrum of materials with tailored characteristics. nasa.govexpresspolymlett.com This tunability makes APB-based polymers highly suitable for a range of specialized applications, from microelectronics to aerospace components. nasa.govnasa.gov

Tuning Thermal and Mechanical Properties in Copolymers

A significant area of research focuses on creating copolymers where the thermal and mechanical properties can be methodically adjusted. The meta-linkages in APB introduce kinks in the polymer chain, which disrupts close packing and enhances flexibility and solubility. vt.edumdpi.com This is often contrasted with its para-linked isomer, 1,4-bis(4-aminophenoxy)benzene (B1581417) (TPEQ), which tends to form more rigid and crystalline polymers. vt.edu

NASA has developed a method to make otherwise unprocessable polyimides processable by incorporating APB into the polymer backbone. By simply altering the ratio of APB to another diamine, a material with a unique combination of glass transition temperature (Tg), melt viscosity, toughness, and solvent resistance can be achieved. nasa.gov This approach enables low-pressure processing and results in copolymers with long-term melt stability, making them ideal for adhesives, composite matrices, and moldings. nasa.gov

For instance, novel aramid copolymers synthesized using APB and its para-isomer have demonstrated that the position of the ether linkages directly influences thermal and mechanical properties. mdpi.comnih.gov The meta-linked APB-based aramid (MBAB-aramid) exhibits a lower glass transition temperature (270.1 °C) compared to the para-linked version (292.7 °C), showcasing how isomeric structure can be used to tune thermal characteristics. mdpi.comnih.gov

Research Findings on APB-Based Copolymers:

| Copolymer System | Tunable Property | Key Finding | Reference |

|---|---|---|---|

| APB-based Polyimide Copolymers | Processability, Tg, Melt Viscosity | Incorporating APB makes rigid polyimides processable; properties are tunable by adjusting the APB/co-diamine ratio. | nasa.gov |

| Aramid Copolymers (MBAB-aramid) | Glass Transition Temperature, Mechanical Strength | The meta-linked APB (MBAB) results in a Tg of 270.1°C and tensile strength of 107.1 MPa, differing from its para-linked counterpart due to structural linearity. | mdpi.comnih.gov |

| Quaternary Copolymerized Polyimides | Thermal Stability, Thermoplasticity | A specific molar ratio (α-BPDA:s-BPDA:ODA:TPE-R = 50:50:50:50) optimizes the balance between thermoplasticity and thermal stability. | expresspolymlett.com |

Modulating Dielectric Properties for Microelectronics

In the microelectronics industry, polyimides with low dielectric constants are essential for minimizing signal delay and crosstalk in electronic packaging. nasa.gov The properties of APB make it a valuable component in designing these materials. The flexible ether linkages and non-linear structure of APB help to increase the free volume within the polymer matrix, which in turn lowers the dielectric constant. nasa.gov

Research has shown that the dielectric constant of polyimides can be tuned by reacting APB with different dianhydrides, particularly those containing fluorine. nasa.govgoogle.com For example, a polyimide film synthesized from APB and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) exhibits a low dielectric constant. google.com By strategically combining APB with fluorinated comonomers, it is possible to reduce both the polarizability and the chain-chain interactions, leading to materials with exceptionally low dielectric constants suitable for high-frequency applications. nasa.govgoogle.com

Dielectric Properties of APB-Based Polyimides:

| Polymer System | Dielectric Constant (k) | Key Strategy | Reference |

|---|---|---|---|

| APB + 6FDA | 2.80 at 10 GHz | Incorporation of bulky -CF3 groups and flexible ether links to increase free volume. | google.com |

| General APB-based Polyimides | Tunable (decreases with fluorine content and free volume) | Minimizing polarizability and maximizing free volume and fluorine content systematically lowers the dielectric constant. | nasa.gov |

Engineering Polymers for Gas Separation Membranes

The tunability of APB-based polymers also extends to their application in gas separation membranes. The performance of these membranes depends on a delicate balance between permeability (gas flow rate) and selectivity (ability to separate different gases). ntu.edu.sg The molecular architecture of APB allows for the creation of polyimides with tailored free volume and chain mobility, which are critical factors in gas transport properties. ntu.edu.sgresearchgate.net

By copolymerizing APB with rigid, bulky monomers, it is possible to create materials with high fractional free volume (FFV), which generally enhances gas permeability. researchgate.net For example, polyimides synthesized from APB and pyromellitic dianhydride (PMDA) have shown promising gas separation properties. researchgate.net Researchers can fine-tune the permeability and selectivity for specific gas pairs (e.g., O₂/N₂ or CO₂/CH₄) by carefully selecting the dianhydride and other diamine co-monomers to be polymerized with APB, thereby designing membranes optimized for specific industrial separation processes. ntu.edu.sgresearchgate.netacs.org

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| APB / APB-133 / TPER | This compound |

| TPEQ | 1,4-bis(4-aminophenoxy)benzene |

| 6FDA | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride |

| PMDA | Pyromellitic dianhydride |

| MBAB-aramid | Aramid copolymer based on 1,3-bis(4-aminophenoxy) benzene |

| α-BPDA | 2,3′,3,4′-biphenyltetracarboxylic dianhydride |

| s-BPDA | 3,3′,4,4′-biphenyltetracarboxylic dianhydride |

| ODA | 4,4′-oxydianiline |

Structure Property Relationships and Mechanistic Investigations

Influence of Monomer Isomerism and Substituent Placement on Polymer Properties

The isomeric placement of the ether and amine functionalities on the benzene (B151609) rings of the diamine monomer is a key factor in tailoring the properties of the resulting polymers. The meta substitution pattern of APB, in particular, imparts a unique combination of flexibility and thermal stability.

Impact of Meta-Substituted Ether Linkages on Polymer Flexibility and Processability

The incorporation of 1,3-Bis(3-aminophenoxy)benzene (APB), an aromatic ether diamine, into polyimide backbones is a strategic approach to enhance processability without significantly compromising thermal performance. The meta-substituted ether linkages introduce a high degree of flexibility into the otherwise rigid polymer chain. specialchem.comtechbriefs.com This increased flexibility disrupts the chain packing and lowers the glass transition temperature (Tg), making the polymer more amenable to processing at lower temperatures. titech.ac.jphit.edu.cn

The addition of the highly flexible APB diamine can render previously unprocessable homopolymers, which contain other more rigid diamines and dianhydrides, processable under relatively low pressures. techbriefs.com This is crucial for applications requiring melt processing into complex shapes, films, or as matrix resins for composites. However, there is a trade-off; an excess of APB in the polymer backbone can lead to a material that is overly flexible with a lower than desired glass transition temperature. techbriefs.com Therefore, the ratio of APB to other diamines must be carefully controlled to achieve a unique balance of solubility, glass transition temperature, melting temperature, melt viscosity, toughness, and high-temperature mechanical properties. techbriefs.com

Comparison with Para- and Ortho-Substituted Analogues

The isomeric position of the ether linkages—para, meta, or ortho—has a significant impact on the properties of the resulting poly(ether imide)s. acs.org A systematic comparison reveals distinct differences in thermal properties, crystallinity, and even liquid crystalline behavior.

Generally, polyimides derived from para-substituted diamines exhibit higher glass transition temperatures (Tg) compared to their meta and ortho counterparts. acs.org This is attributed to the more linear and rigid chain structure of the para-isomers, which allows for more efficient chain packing and stronger intermolecular interactions. In contrast, the kinked structure introduced by meta- and ortho-linkages disrupts this packing, leading to lower Tg values. acs.org

For instance, in a series of poly(ether imide)s synthesized from homologous series of para-, meta-, and ortho-substituted aryl ether diamines, the Tg was found to decrease in the order of para > ortho > meta. acs.org Furthermore, the para-based diamines yielded semicrystalline polymers, while the ortho- and meta-substituted diamines resulted in amorphous polymers. acs.org This highlights the profound influence of isomerism on the polymer's ability to organize into ordered crystalline structures.

Interestingly, a combination of a para-substituted aryl ether-based diamine with 3,3′,4,4′-biphenyl dianhydride (BPDA) can lead to the formation of a thermotropic liquid crystalline phase, a property not observed in the meta and ortho series. acs.org This demonstrates how subtle changes in monomer geometry can unlock advanced material properties.

| Isomer | Polymer Morphology | Glass Transition Temperature (Tg) | Special Properties |

| Para-substituted | Semicrystalline | Highest | Can form liquid crystalline phases |

| Ortho-substituted | Amorphous | Intermediate | - |

| Meta-substituted (APB) | Amorphous | Lowest | Enhanced flexibility and processability |

Mechanistic Analysis of Polymerization and Curing Reactions

The synthesis of polyimides from this compound typically follows a conventional two-step process. titech.ac.jp The first step involves the polycondensation reaction between the diamine (APB) and an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. titech.ac.jpcsic.esoatext.com This intermediate polymer solution can then be cast into films or used for other processing steps.

The second step is imidization, where the poly(amic acid) is converted to the final polyimide through cyclodehydration. This can be achieved either by thermal treatment at elevated temperatures or by chemical methods. csic.esoatext.com The thermal imidization process involves a stepwise heating protocol to ensure complete conversion and removal of the solvent and the water generated during the reaction. oatext.com

In some applications, particularly for thermosetting resins, APB can be involved in curing reactions. For instance, when used in phthalonitrile (B49051) resins, the amino groups of APB can act as a self-catalyzing agent, initiating the polymerization of the phthalonitrile monomers. wsu.eduresearchgate.net This eliminates the need for external catalysts and can lead to polymers with high thermal and thermo-oxidative stability. wsu.edu The curing process often involves a prepolymerization step to improve the processability of the resin. researchgate.net

Role of Intermolecular Interactions in Material Performance (e.g., Hydrogen Bonding)

The performance of polyimides derived from APB is not solely dictated by the covalent structure of the polymer chains but also by the non-covalent interactions between them. Hydrogen bonding, in particular, plays a significant role.

The introduction of flexible ether linkages, as in APB, can alter the nature and strength of these intermolecular interactions compared to more rigid polyimides. lew.ro While the increased flexibility can disrupt the long-range order and crystallinity, the presence of ether oxygens provides additional sites for potential hydrogen bonding, which can still contribute to good mechanical strength and adhesion. The solubility of polyimides is also governed by the balance between chain packing density and intermolecular interactions. titech.ac.jp The incorporation of flexible bridges like ether linkages has been shown to be beneficial in altering these interactions to increase solubility. lew.ro

Crystallization Behavior and Morphology of Semicrystalline Polyimides

While many polyimides derived from APB are amorphous, certain combinations with specific dianhydrides can result in semicrystalline polymers with unique melting and crystallization characteristics. These semicrystalline polyimides offer advantages such as improved solvent resistance and retention of mechanical properties above their glass transition temperature. kpi.ua

Investigation of Multiple Melting Phenomena and Crystal Unit Cell Structures

A notable example is the polyimide synthesized from 1,3-bis(4-aminophenoxy)benzene (B160649) (a para-analogue of APB, often referred to as TPER) and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA). This polymer exhibits complex melting behavior, often displaying two distinct melting endotherms at approximately 360°C and 416°C. epa.govvt.edu Following the lower melting endotherm, a sharp recrystallization exotherm is often observed. epa.govvt.edu

This multiple melting behavior is highly dependent on the crystallization conditions, particularly the melt crystallization temperature. vt.edu Small variations in this temperature can significantly influence the resulting morphology and melting profile. vt.edu One hypothesis for the two prominent melting endotherms is the presence of different crystal unit cell structures. epa.gov

Kinetics of Isothermal Lamellar Thickening

Detailed research findings and kinetic data regarding the isothermal lamellar thickening of polymers derived from this compound are not available in the reviewed scientific literature. This process, involving the thickening of crystalline lamellae upon annealing at a constant temperature below the melting point, has not been specifically characterized for this monomer's polymers.

Melt Recrystallization Ability and its Governing Factors

While polyimides are studied for their high-temperature applications, specific data on the melt recrystallization ability of polymers made from this compound is not sufficiently documented. The capacity of a polymer to regain its crystalline structure upon cooling from a molten state is a critical factor for melt processability. Studies on related isomers suggest that factors such as the flexibility of ether linkages, molecular weight, and the chemical structure of the co-monomer (dianhydride) are governing factors. mdpi.comvt.edu However, a direct investigation into these factors for this compound-based polymers, including quantitative analysis of crystallization rates and the impact of melt conditions (time and temperature), is not present in the available literature.

Advanced Characterization Methodologies in Polymer Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 1,3-Bis(3-aminophenoxy)benzene exhibits characteristic absorption bands that confirm its structure. nist.govnist.gov Key spectral features include:

N-H Stretching: The presence of primary amine (-NH2) groups is confirmed by symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: The ether linkages (Ar-O-Ar) give rise to strong asymmetric stretching bands, which are characteristic of this compound. researchgate.net

N-H Bending: The bending vibration of the N-H bond in the primary amine can also be observed.

The absence of extraneous peaks in the FTIR spectrum is a strong indicator of the monomer's purity. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Aryl Ether | C-O-C Stretch | Not specified |

| Primary Amine (-NH₂) | N-H Bend | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation